4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one
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Overview
Description
4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one is a synthetic organic compound characterized by the presence of a phenyl group, a morpholino group, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholino Intermediate: The morpholino group can be introduced through the reaction of morpholine with an appropriate halogenated precursor under basic conditions.
Aldol Condensation: The phenyl group is introduced via an aldol condensation reaction, where a phenylacetone derivative reacts with an aldehyde or ketone in the presence of a base.
Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to maximize the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its trifluoromethyl group is particularly useful in NMR spectroscopy due to its distinctive chemical shift.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. The trifluoromethyl group often enhances the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-1-(2-(4-chlorophenyl)morpholino)butan-1-one
- 4-Phenyl-1-(2-(4-methylphenyl)morpholino)butan-1-one
- 4-Phenyl-1-(2-(4-fluorophenyl)morpholino)butan-1-one
Uniqueness
Compared to similar compounds, 4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one is unique due to the presence of the trifluoromethyl group. This group significantly influences the compound’s chemical properties, such as its lipophilicity, metabolic stability, and electronic characteristics, making it a valuable scaffold in drug design and materials science.
Properties
IUPAC Name |
4-phenyl-1-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO2/c22-21(23,24)18-11-9-17(10-12-18)19-15-25(13-14-27-19)20(26)8-4-7-16-5-2-1-3-6-16/h1-3,5-6,9-12,19H,4,7-8,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJVELOXHFYQOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCCC2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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